1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene
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Overview
Description
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene is an organic compound that features a bromine atom, a phenylethenyl group, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene typically involves the following steps:
Formation of Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a halogenated benzene derivative with a styrene derivative.
Introduction of Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction, where a thiol (R-SH) reacts with the brominated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: H₂, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenylethyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenylethenyl group can be oxidized or reduced, altering the compound’s chemical properties and biological activity.
Comparison with Similar Compounds
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene can be compared with other similar compounds:
1-bromo-4-ethynylbenzene: Similar in structure but contains an ethynyl group instead of a phenylethenyl group.
1-bromo-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of a phenylethenyl group.
1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene: Contains a methyl-substituted phenylethenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
32228-17-4 |
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Molecular Formula |
C14H11BrS |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H11BrS/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ |
InChI Key |
FKKUQAZEUNGNJC-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/SC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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